molecular formula C9H7NS B13614859 Quinoline-7-thiol

Quinoline-7-thiol

Cat. No.: B13614859
M. Wt: 161.23 g/mol
InChI Key: WMRMLOXDZLPWFO-UHFFFAOYSA-N
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Description

7-Quinolinethiol is a heterocyclic aromatic compound that contains a sulfur atom attached to the seventh position of the quinoline ring. Quinoline itself is a nitrogen-containing bicyclic compound, widely recognized for its applications in medicinal and industrial chemistry. The presence of the thiol group (-SH) in 7-Quinolinethiol imparts unique chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinethiol can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with thiourea, followed by hydrolysis to yield 7-Quinolinethiol. Another method includes the use of 7-bromoquinoline and sodium hydrosulfide under reflux conditions.

Industrial Production Methods: Industrial production of 7-Quinolinethiol often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Quinolinethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogen atoms in aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products:

Scientific Research Applications

7-Quinolinethiol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices

Mechanism of Action

The mechanism of action of 7-Quinolinethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property is particularly useful in designing inhibitors for enzymes involved in disease pathways. Additionally, 7-Quinolinethiol can disrupt cellular processes by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

  • 2-Quinolinethiol
  • 8-Quinolinethiol
  • 3-Methylquinolinethiol
  • 4-Methylquinolinethiol
  • 5-Methylquinolinethiol
  • 6-Methylquinolinethiol
  • 6-Methoxy-8-quinolinethiol

Comparison: 7-Quinolinethiol is unique due to the position of the thiol group, which influences its reactivity and interaction with other molecules. Compared to its analogs, 7-Quinolinethiol exhibits distinct chemical properties and biological activities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

quinoline-7-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMLOXDZLPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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